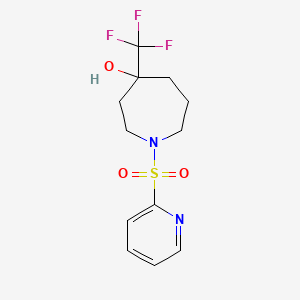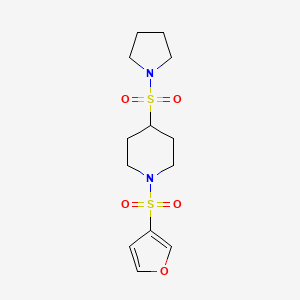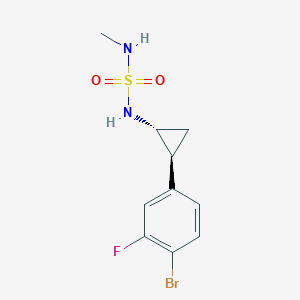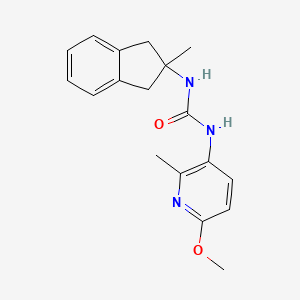
1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol is a complex organic compound that features a pyridine ring, a sulfonyl group, a trifluoromethyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,3,3-trifluoropropene derivatives and azomethine ylides generated in situ from α-silylamine in the presence of an acid . The reaction is carried out in dichloromethane at room temperature, forming the desired product with high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl group and have similar biological activities.
Trifluoromethylpyridines: These compounds also contain the trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Uniqueness
1-Pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol is unique due to the combination of its structural features, including the pyridine ring, sulfonyl group, trifluoromethyl group, and azepane ring. This combination imparts unique physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-pyridin-2-ylsulfonyl-4-(trifluoromethyl)azepan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)11(18)5-3-8-17(9-6-11)21(19,20)10-4-1-2-7-16-10/h1-2,4,7,18H,3,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHXRKYQGLVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)S(=O)(=O)C2=CC=CC=N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]-1-propan-2-ylpiperidin-2-one](/img/structure/B7057146.png)

![N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057153.png)
![1-(4-fluorophenyl)-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7057158.png)

![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dimethylpiperidine-1-carboxamide](/img/structure/B7057167.png)
![N-[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7057169.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-methoxy-5-(methoxymethyl)benzenesulfonamide](/img/structure/B7057187.png)

![4-[1-(Furan-3-ylsulfonyl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7057198.png)
![3-[[Methyl-(1-propylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B7057218.png)
![4-[Cyclopropylmethyl(2-hydroxyethyl)sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057225.png)
![(2R)-2-hydroxy-3-methyl-N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]butanamide](/img/structure/B7057237.png)

